molecular formula C18H17ClN4O B13367101 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13367101
M. Wt: 340.8 g/mol
InChI Key: OFMFXDFPHZVZKB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may inhibit fungal enzymes, disrupting cell wall synthesis and leading to antifungal activity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydrospiro[1H-furo[3,4-c]pyrrole-3,2’-(1’H)-indene]-1’,3’,4,6(2’H,3H,5H)-tetrone
  • 1-(4-Chlorophenyl)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness: 1-(4-Chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological and chemical properties. Its combination of the 4-chlorophenyl and 3,5-dimethylphenyl groups contributes to its unique activity profile compared to other triazole derivatives.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-11-8-12(2)10-15(9-11)21-18(24)17-20-13(3)23(22-17)16-6-4-14(19)5-7-16/h4-10H,1-3H3,(H,21,24)

InChI Key

OFMFXDFPHZVZKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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